6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline
Description
6-Chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline is a synthetic quinazoline derivative featuring a chloro substituent at position 6, an azetidine ring substituted with a 2-methylpyridin-4-yloxy group at position 4, and a planar quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics .
Properties
IUPAC Name |
6-chloro-4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-13(4-5-19-11)23-14-8-22(9-14)17-15-7-12(18)2-3-16(15)20-10-21-17/h2-7,10,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJUMUOBQJDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline typically involves multi-step procedures One possible route starts with the synthesis of the quinazoline backbone, which can be achieved through the cyclization of appropriate aniline and nitrile precursors
Industrial Production Methods: Industrial production often optimizes these synthetic routes for large-scale output, emphasizing cost efficiency, yield, and environmental impact. Techniques such as high-throughput synthesis and catalytic methodologies are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation at the azetidinyl moiety, potentially forming various oxidized derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles, leading to diverse derivatives.
Etherification and Hydrolysis: The ether linkage between the pyridinyl and azetidinyl groups is susceptible to hydrolytic cleavage and can participate in other etherification reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products: Depending on the reaction conditions, products range from oxidized forms to various substitution derivatives, expanding the compound's chemical landscape.
Scientific Research Applications
Chemistry: The compound's versatile reactivity makes it a valuable building block in synthetic chemistry, particularly in the development of new heterocyclic systems.
Biology: Due to its structural complexity, it is studied for its interaction with biological macromolecules, providing insights into molecular recognition and binding affinities.
Medicine: Preliminary research suggests potential pharmaceutical applications, particularly in targeting specific enzymes or receptors, though detailed studies are ongoing.
Industry: Its unique properties make it a candidate for material science applications, including novel polymers and advanced coatings.
Mechanism of Action
Mechanism of Action: The exact mechanism by which 6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline exerts its effects varies depending on the context. In biological systems, it may function by binding to specific molecular targets, such as enzymes or receptors, influencing their activity.
Molecular Targets and Pathways:
Enzymatic Inhibition: Potential inhibition of enzymes involved in critical biological pathways.
Receptor Modulation: Possible interaction with specific receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The quinazoline core is shared among many bioactive compounds, but substituent variations critically influence activity. Below is a comparative analysis with key analogs:
Key Observations:
- Chlorine vs.
- Azetidine vs. Imidazole : The azetidine ring in the target compound introduces conformational flexibility absent in fused imidazo[4,5-g]quinazolines like Compound 3. This may influence target engagement kinetics.
- Pyridinyl Substituents : The 2-methylpyridin-4-yloxy group in the target compound offers steric hindrance and hydrogen-bonding capabilities distinct from the unsubstituted pyridines in Compound 4 .
Structural and Conformational Analysis
emphasizes the importance of NMR and molecular mechanics (e.g., MMFF94 force field) in resolving spatial arrangements. For instance:
- In Compound 4, NOESY correlations and distance measurements (e.g., H-6 to H-19 = 2.30 Å in 4a) confirmed the dominant conformation .
- The target compound’s azetidine linker likely adopts a puckered conformation, with the 2-methylpyridin-4-yloxy group influencing torsional angles and solvent accessibility.
Pharmacological Implications
While specific activity data for the target compound are unavailable in the provided evidence, structural analogs suggest:
- Kinase Inhibition : Pyridinyl and azetidine groups are common in kinase inhibitors (e.g., EGFR, VEGFR), where they occupy hydrophobic pockets or act as hinge-binding motifs.
- Solubility : The methylpyridine and azetidine groups may improve aqueous solubility compared to purely aromatic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
